![molecular formula C22H22N2O5S B2512971 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide CAS No. 1428350-82-6](/img/structure/B2512971.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide
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Overview
Description
“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a furan ring with a carbonyl group at the 2-position . The compound also includes a tetrahydroisoquinoline group and a phenoxyethanesulfonamide group.
Synthesis Analysis
The synthesis of compounds similar to the one often involves the use of furan-2-carbonyl chloride . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene afforded the corresponding thioamide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the ligands N’-(furan-2-carbonyl)-hydrazinecarbodithioic acid methyl ester (H2fhcm) and N’-(pyridine-4-carbonyl)-hydrazine carbodithioic acid benzyl ester hydrochloride (H2pchbe·HCl) were characterized by single crystal X-ray diffraction data . The bonding sites of both ligands in the complexes are the carbonyl oxygen and hydrazinic nitrogen .Chemical Reactions Analysis
Furan-2-carbonyl isothiocyanate has been used as a precursor to construct a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates . The reactivity of acyl isothiocyanates is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups .Scientific Research Applications
Organic Synthesis and Characterization
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide and related compounds are synthesized and characterized in the realm of organic chemistry. These compounds are studied for their structural features, including the importance of F⋯O interactions in their solid-state assembly. For example, Grudova et al. (2020) focused on the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the role of F⋯O interactions in self-assembled structures (Grudova et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound's derivatives are explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is significant for understanding its role in neurotransmitter biosynthesis and potential therapeutic applications. Grunewald et al. (2005) synthesized and evaluated derivatives for their PNMT inhibitory potency, suggesting the potential for blood-brain barrier penetration (Grunewald et al., 2005).
Materials Science
In materials science, the focus is on the compound's utility in creating new materials with unique properties. For instance, Padwa et al. (2002) explored methods for preparing 2-thio substituted furans, highlighting the versatility of gamma-dithiane carbonyl compounds in synthesizing differentially substituted 2-thiofurans with potential applications in material science (Padwa et al., 2002).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-22(21-7-4-12-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-13-28-20-5-2-1-3-6-20/h1-9,12,15,23H,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCPUMITXFUIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide |
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